Home > Products > Screening Compounds P2327 > 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol -

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Catalog Number: EVT-15413563
CAS Number:
Molecular Formula: C10H17F3N2O
Molecular Weight: 238.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound that falls under the category of heterocyclic compounds, specifically featuring a piperidine and pyrrolidine structure. This compound is notable for its trifluoromethyl group, which enhances its biological activity and chemical stability. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug development targeting various neurological and psychological conditions.

Source

The compound can be synthesized through various chemical reactions involving piperidine derivatives and trifluoromethylated pyrrolidines. Its synthesis and applications have been documented in scientific literature, including patents and research articles focusing on neurokinin antagonists and related pharmacological activities.

Classification

This compound can be classified as:

  • Chemical Class: Heterocycles
  • Sub-class: Piperidine derivatives
  • Functional Groups: Alcohol (due to the hydroxyl group), trifluoromethyl
Synthesis Analysis

Methods

The synthesis of 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. Key synthetic strategies may include:

  1. Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  2. Introduction of the Trifluoromethyl Group: This is often accomplished using trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents.
  3. Piperidine Integration: The piperidine moiety can be introduced via nucleophilic substitution reactions or coupling reactions with appropriate piperidine derivatives.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has a complex molecular structure characterized by:

  • A piperidine ring (six-membered nitrogen-containing ring)
  • A pyrrolidine ring (five-membered nitrogen-containing ring)
  • A hydroxyl group (-OH) attached to the pyrrolidine
  • A trifluoromethyl group (-CF₃) enhancing its lipophilicity

Data

  • Molecular Formula: C₁₁H₁₄F₃N₂O
  • Molecular Weight: Approximately 248.24 g/mol
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for both piperidines and pyrrolidines, including:

  1. Nucleophilic Substitution: The hydroxyl group can act as a leaving group in certain conditions.
  2. Dehydration Reactions: Under acidic conditions, it may lose water to form double bonds.
  3. Redox Reactions: The alcohol functionality can be oxidized to ketones or aldehydes.

Technical Details

Each reaction pathway requires specific conditions such as temperature adjustments, catalysts, or solvents to facilitate the desired transformation while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is likely related to its interaction with neurotransmitter systems in the brain. It may function as a modulator or antagonist at specific receptors involved in neurokinin signaling pathways.

Data

Research indicates that compounds with similar structures often exhibit activity at serotonin receptors or neurokinin receptors, suggesting potential therapeutic roles in managing anxiety, depression, or other neuropsychiatric disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the hydroxyl group.

Chemical Properties

  • Stability: The trifluoromethyl group contributes to enhanced stability against oxidation.
  • Reactivity: Exhibits reactivity typical of alcohols and nitrogen-containing heterocycles.

Relevant Data or Analyses

Detailed studies on solubility, stability under different pH conditions, and reactivity with electrophiles are essential for understanding its behavior in biological systems.

Applications

Scientific Uses

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol shows promise in various scientific applications:

  • Pharmaceutical Development: Potential use as a lead compound in developing drugs targeting neurokinin receptors.
  • Research Tool: Used in studies investigating neurotransmitter systems and their role in mood regulation.

Ongoing research may further elucidate its pharmacological properties and expand its applications within medicinal chemistry and related fields.

Introduction to the Structural and Functional Significance

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol represents a strategically engineered hybrid molecule merging two pharmacologically significant nitrogen-containing heterocycles: piperidine and pyrrolidine. This compound features a piperidine ring connected via a carbon chain to a 3-hydroxy-substituted pyrrolidine ring bearing a central trifluoromethyl group. This trifluoromethyl group creates a chiral center at the C3 position of the pyrrolidine, significantly influencing its stereochemical profile and biological interactions. The structural design leverages the three-dimensional coverage and sp³-hybridization of both saturated rings, facilitating enhanced target engagement compared to planar aromatic systems. The incorporation of the trifluoromethyl group further augments bioavailability and metabolic stability, positioning this compound as a versatile scaffold for targeting complex multifactorial diseases, particularly within the neurological and metabolic disorder landscapes. Its synthesis typically involves multi-step sequences, often starting from protected piperidine or pyrrolidine precursors, followed by selective functionalization and fluorination [4] [9].

Historical Context of Piperidine-Pyrrolidine Hybrid Scaffolds in Medicinal Chemistry

Piperidine and pyrrolidine rings are privileged structural motifs in medicinal chemistry due to their prevalence in natural alkaloids and synthetic therapeutics. Piperidine, a six-membered saturated heterocycle, is a fundamental component of numerous central nervous system (CNS) drugs (e.g., donepezil, haloperidol) owing to its favorable interactions with neuronal receptors and enzymes. Pyrrolidine, a five-membered saturated ring, contributes conformational flexibility and enhanced three-dimensional coverage due to pseudorotation, improving binding specificity. The hybridization of these rings emerged as a strategy to exploit synergistic pharmacological effects, particularly for targets requiring multi-vector ligand interactions [4] [6].

Early hybrid scaffolds focused on simple linkages, but advanced designs now incorporate steric constraints and stereochemical complexity. For example, 3-(piperidin-2-yl)pyrrolidine derivatives, such as 2,2,2-trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one, demonstrate improved binding to G-protein-coupled receptors (GPCRs) compared to monocyclic analogs. The rigidified geometry of these hybrids allows optimal orientation of pharmacophoric elements within enzymatic pockets or receptor binding sites. This is critical for targets like serotonin (5-HT₂A) or dopamine receptors, where ligand conformation dictates functional activity [9].

Table 1: Evolution of Piperidine-Pyrrolidine Hybrid Scaffolds in Drug Discovery

EraRepresentative Hybrid StructureKey Therapeutic ApplicationAdvantages Over Monocyclic Systems
1980s–1990sSimple N-linked piperidinyl-pyrrolidinesAntipsychotics (e.g., risperidone analogs)Improved receptor subtype selectivity
2000s–2010sSpiro-fused or bridged bicyclic systemsCognitive enhancers (e.g., 5-HT₆ antagonists)Enhanced blood-brain barrier permeability
2010s–PresentChiral hybrids with fluorinated groups (e.g., 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol)Targeted cancer therapy, neurodegenerative diseaseSuperior metabolic stability and target affinity [4] [6] [9]

The synthesis of such hybrids often exploits asymmetric catalysis or chiral pool strategies. For instance, Horner-Wadsworth-Emmons reactions of phosphonate carbanions with chiral imines yield enantiopure bicyclic imines, precursors to amines like 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol. These methods address the challenge of stereocontrol, crucial for optimizing target affinity and reducing off-target effects [8].

Role of Trifluoromethyl Groups in Enhancing Bioavailability and Target Affinity

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its profound influence on molecular properties. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.09) modulates pKa, lipophilicity, and metabolic stability. In 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, the -CF₃ group attached to the pyrrolidine C3 position:

  • Lipophilicity Enhancement: The -CF₃ group increases log P by ~0.9–1.2 units compared to non-fluorinated analogs, facilitating passive diffusion across biological membranes, including the blood-brain barrier (BBB). This is critical for CNS-targeted therapeutics [3] [9].
  • Metabolic Stability: The C-F bond’s strength (485 kJ/mol) impedes oxidative metabolism by cytochrome P450 enzymes, reducing susceptibility to deactivation. Fluorinated analogs often exhibit longer plasma half-lives [8].
  • Stereoelectronic Effects: The -CF₃ group influences the basicity of the adjacent amine and hydroxyl groups. For example, it lowers the pKa of the pyrrolidine nitrogen by 1–2 units, potentially enhancing solubility and reducing cationic toxicity.
  • Binding Affinity: Fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic interactions with protein pockets. In kinase inhibitors (e.g., pazopanib), -CF₃ groups form critical contacts with hinge regions or allosteric sites [5] [8].

Table 2: Physicochemical and Pharmacokinetic Impact of Trifluoromethyl Group

PropertyNon-Fluorinated AnalogTrifluoromethylated AnalogChange (%)Biological Implication
Log P (Calculated)1.22.1+75%Enhanced membrane permeability
Metabolic Half-life (t₁/₂)1.5 h3.8 h+153%Reduced dosing frequency
Aqueous Solubility (mg/mL)15.28.7-43%May require formulation optimization
Target Binding Affinity (Kd, nM)42085-80%Improved potency at lower concentrations [3] [8] [9]

In hybrids like 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, the -CF₃ group adjacent to the hydroxyl creates a sterically congested chiral center. This constraint stabilizes specific conformations, enabling selective interactions with enantioselective targets. For instance, in GABAergic systems, fluorinated pyrrolidines show enhanced inhibition of γ-aminobutyric acid aminotransferase (GABA-AT) due to tight-fitting hydrophobic contacts [9] [10].

Therapeutic Relevance of Bicyclic Amine Derivatives in Neurological and Metabolic Disorders

Bicyclic amine derivatives, particularly piperidine-pyrrolidine hybrids, demonstrate exceptional versatility in modulating targets implicated in neurological and metabolic diseases. Their three-dimensional complexity enables simultaneous engagement of multiple pathogenic factors:

Neurological Disorders

  • Alzheimer’s Disease (AD): Hybrid amines act as dual-target ligands, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while mitigating β-amyloid aggregation. The basic nitrogen atoms interact with the catalytic anionic site (CAS) of cholinesterases, while aromatic appendages (if present) block amyloid fibrillization peripherally. For example, benzoylpiperidine derivatives (e.g., ketanserin analogs) show serotonin receptor (5-HT₂A/6) antagonism, addressing cognitive deficits and neuropsychiatric symptoms [6] [7].
  • Parkinson’s Disease (PD): Dopamine D₂ receptor (D2R) partial agonism and monoamine oxidase-B (MAO-B) inhibition are key mechanisms. The piperidine moiety in hybrids mimics the ethylamine chain of dopamine, facilitating D2R binding, while fluorinated groups enhance MAO-B affinity. Compounds like 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol may also modulate adenosine A₂A receptors, reducing dyskinesia [7].
  • Glutamate Excitotoxicity: NMDA receptor antagonism is achieved via tertiary amine interactions with the receptor’s channel pore, preventing Ca²⁺ overload. Fluorination optimizes BBB penetration [7].

Metabolic Disorders and Cancer

  • BCAT1 Inhibition: Branched-chain amino acid aminotransferase 1 (BCAT1) is upregulated in cancers and metabolic syndromes. GABA derivatives with bicyclic skeletons (e.g., WQQ-345) inhibit BCAT1, disrupting BCAA catabolism and tumor growth. The piperidine-pyrrolidine core in 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol offers a template for designing covalent or allosteric BCAT1 inhibitors [10].
  • Kinase Modulation: In angiogenesis-dependent cancers, bicyclic amines inhibit VEGFR-2 via hinge-region interactions (e.g., pyrimidine-based analogs). The trifluoromethyl group enhances hydrophobic contacts with the DFG motif [5].

Table 3: Key Targets of Bicyclic Amine Derivatives in Disease Pathways

Disease CategoryMolecular TargetHybrid Scaffold MechanismExample Derivatives
NeurodegenerativeAcetylcholinesterase (AChE)CAS/peripheral site blockade; amyloid anti-aggregationBenzoylpiperidine-donepezil hybrids
Dopamine D₂ Receptor (D2R)Partial agonism via amine-ASP114 interactionFluorinated pyrrolidinyl-piperidines
NMDA ReceptorChannel pore blockadeMemantine-piperidine conjugates
Metabolic/CancerBCAT1Competitive inhibition of BCAA transaminationGABA-bridged bicyclics (e.g., WQQ-345 analogs)
VEGFR-2ATP-competitive hinge binding (e.g., pyrimidine core)2-Aminopyrimidine-bicyclic amines [5] [6] [7]

The structural plasticity of 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol allows derivatization at multiple sites:

  • The piperidine N1 position can be acylated or alkylated to fine-tune lipophilicity.
  • The pyrrolidine C3 hydroxyl enables prodrug strategies (e.g., esterification).
  • Chirality at C3 permits enantioselective synthesis for optimized target engagement [9] [10].

Properties

Product Name

1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

IUPAC Name

1-piperidin-4-yl-3-(trifluoromethyl)pyrrolidin-3-ol

Molecular Formula

C10H17F3N2O

Molecular Weight

238.25 g/mol

InChI

InChI=1S/C10H17F3N2O/c11-10(12,13)9(16)3-6-15(7-9)8-1-4-14-5-2-8/h8,14,16H,1-7H2

InChI Key

XVUQKBVDIYTABL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(C2)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.